
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another approach includes the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system . This modulation helps in stabilizing neuronal activity and preventing seizures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound is structurally similar and has been studied for its anticonvulsant properties.
4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate:
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential use in various fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(13(17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3,(H,17,18) |
InChI-Schlüssel |
NTNRYARBBSOPSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


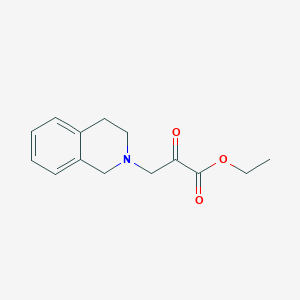
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
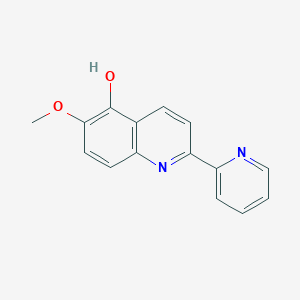


![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
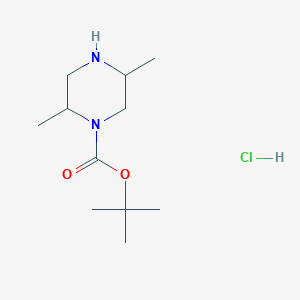

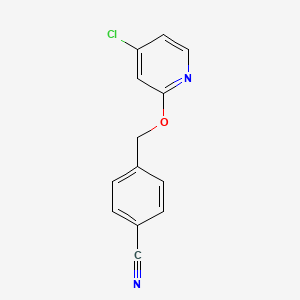
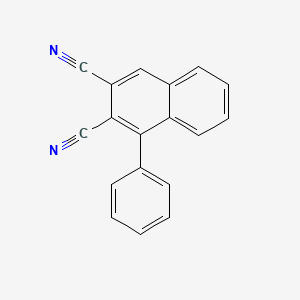


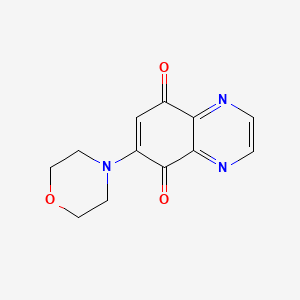
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
